N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimidine ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach is the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. This reaction is known for its efficiency and ability to produce dihydropyrimidinone derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
Scientific Research Applications
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, with cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in the development of self-healing materials and supramolecular assemblies
Industrial Chemistry: It can be used in the synthesis of functional polymers and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to reduced tumor growth and metastasis . Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-ureido-4 [1H]-6-methyl-pyrimidinone: Known for its use in supramolecular assemblies and materials.
2- (3- (6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate: Used in the fabrication of self-healing polymers.
N-halamine precursor 2- (3- (6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate: Applied in antimicrobial coatings.
Uniqueness
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of a pyrimidine ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-3-12-8-16(24)21-18(19-12)23-15(6-10(2)22-23)20-17(25)11-4-5-13-14(7-11)27-9-26-13/h4-8H,3,9H2,1-2H3,(H,20,25)(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSTYAVPNWOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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